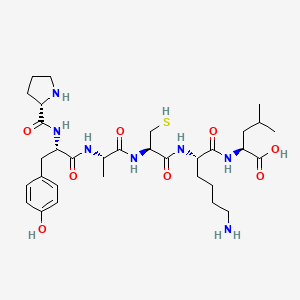

L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine

Description

Properties

CAS No. |

820963-97-1 |

|---|---|

Molecular Formula |

C32H51N7O8S |

Molecular Weight |

693.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C32H51N7O8S/c1-18(2)15-25(32(46)47)38-29(43)23(7-4-5-13-33)36-31(45)26(17-48)39-27(41)19(3)35-30(44)24(16-20-9-11-21(40)12-10-20)37-28(42)22-8-6-14-34-22/h9-12,18-19,22-26,34,40,48H,4-8,13-17,33H2,1-3H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,39,41)(H,46,47)/t19-,22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

WNUMRBOVZPJQHL-KTHKBMNISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Methodology

SPPS is defined as "a process in which a peptide anchored by its C-terminus to an insoluble polymer is assembled by the successive addition of the protected amino acids constituting its sequence". For the synthesis of L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine, this methodology offers several advantages, including high yield, purity, and scalability.

Resin Selection and Initial Attachment

The synthesis begins with the selection of an appropriate solid support. The most commonly used resins include:

| Resin Type | Advantages | Appropriate for this compound |

|---|---|---|

| 2-chlorotrityl chloride resin | Minimizes racemization, good for sensitive peptides | Yes |

| Wang resin | Produces C-terminal carboxylic acid | Yes |

| Rink amide resin | Produces C-terminal amide | Not typically used for this peptide |

| Merrifield resin | High stability | Possible, but less common |

The synthesis typically begins with attaching leucine (the C-terminal amino acid) to the selected resin. For 2-chlorotrityl chloride resin, this process involves:

- Swelling the resin in dichloromethane (CH₂Cl₂) for at least 30 minutes

- Preparing a solution of protected leucine (typically Fmoc-Leu-OH) in CH₂Cl₂ with a base such as 2,4,6-collidine

- Adding this solution to the resin and allowing the reaction to proceed for 8-24 hours

- Washing to remove excess reagents and capping any unreacted sites with methanol/DIPEA

Protection Group Strategies

The synthesis of this compound requires appropriate protecting groups to prevent unwanted side reactions. Two main protection strategies are employed:

Fmoc Strategy (9-fluorenylmethyloxycarbonyl)

This is the most widely used strategy for the synthesis of this hexapeptide, offering mild deprotection conditions using basic reagents like piperidine in DMF (20%). For each amino acid in the sequence:

- Leucine: Fmoc protection for the α-amino group

- Lysine: Fmoc for the α-amino group and Boc or tBu for the side chain ε-amino group

- Cysteine: Fmoc for the α-amino group and Trt (trityl) for the thiol side chain

- Alanine: Fmoc for the α-amino group

- Tyrosine: Fmoc for the α-amino group and tBu for the phenolic hydroxyl

- Proline: Fmoc for the α-amino group

Boc Strategy (tert-butyloxycarbonyl)

This alternative strategy uses acidic conditions for deprotection:

- Leucine: Boc protection for the α-amino group

- Lysine: Boc for the α-amino group and Fmoc or Z for the side chain ε-amino group

- Cysteine: Boc for the α-amino group and Trt for the thiol side chain

- Alanine: Boc for the α-amino group

- Tyrosine: Boc for the α-amino group and Bzl for the phenolic hydroxyl

- Proline: Boc for the α-amino group

Coupling Reactions

The coupling of each amino acid involves activation of the carboxylic acid group followed by nucleophilic attack by the free amino group on the growing peptide chain. For this compound, the synthetic route follows this sequence (C→N direction):

- Attachment of Fmoc-Leu-OH to the resin

- Deprotection of Fmoc from leucine

- Coupling of Fmoc-Lys(Boc)-OH

- Deprotection of Fmoc from lysine

- Coupling of Fmoc-Cys(Trt)-OH

- Deprotection of Fmoc from cysteine

- Coupling of Fmoc-Ala-OH

- Deprotection of Fmoc from alanine

- Coupling of Fmoc-Tyr(tBu)-OH

- Deprotection of Fmoc from tyrosine

- Coupling of Fmoc-Pro-OH

- Final Fmoc deprotection

Various coupling reagents are employed in these reactions:

| Coupling Reagent | Advantages | Limitations |

|---|---|---|

| DCC/DIC | Cost-effective, high reactivity | Risk of racemization, potential allergenic properties |

| HBTU | Reduced racemization, soluble byproducts | More expensive than carbodiimides |

| HATU | Enhanced coupling efficiency, especially for difficult sequences | High cost |

| HOBt | Reduces racemization when used with carbodiimides | Safety concerns (explosive potential) |

| HOAt | Superior to HOBt for difficult couplings | High cost |

The general coupling reaction involves:

- Activation of the carboxylic acid using coupling reagents to form a reactive intermediate

- Nucleophilic attack by the free amino group on the growing peptide chain

- Formation of a peptide bond with the release of the activating group

Special consideration must be given to the coupling of proline, as it is a secondary amine and may require extended reaction times or stronger coupling reagents like HATU.

Deprotection Steps

Between each coupling step, the N-terminal Fmoc protecting group must be removed to expose the amino group for the next coupling. The standard protocol includes:

Cleavage and Purification

After the complete assembly of this compound on the resin, the peptide must be cleaved from the solid support and all protecting groups removed. This typically involves:

- Treatment with a cleavage cocktail containing trifluoroacetic acid (TFA) and appropriate scavengers

For this hexapeptide, a typical cleavage mixture would be:

- TFA (90-95%)

- Water (2.5%)

- Triisopropylsilane (TIS) (2.5%)

- 1,2-ethanedithiol (EDT) (2.5%, to prevent cysteine oxidation)

The cleavage reaction proceeds for 2-4 hours at room temperature

- The peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed

- The crude peptide is then purified using HPLC techniques

Industrial Production Methods

For large-scale production of this compound, automated SPPS systems are typically employed. These systems offer several advantages:

- Higher throughput and reproducibility

- Reduced labor requirements

- Minimized human error

- Consistent quality control

Industrial production typically employs:

- Larger reaction vessels

- Optimized reagent quantities

- Automated monitoring systems

- Scaled-up purification processes using industrial HPLC systems

A typical industrial production protocol follows these steps:

Purification and Quality Control

The purification of synthesized this compound involves several techniques:

| Technique | Application in this compound Purification |

|---|---|

| Reversed-phase HPLC | Primary purification method, separates based on hydrophobicity |

| Size-exclusion chromatography | Removes truncated sequences and aggregates |

| Ion-exchange chromatography | Separates based on charge differences |

| Partition chromatography | Additional purification step when needed |

Quality control typically involves:

Solution-Phase Synthesis Alternative

While SPPS is the predominant method for preparing this compound, solution-phase synthesis represents an alternative approach. This method involves:

- Synthesizing protected peptide fragments in solution

- Fragment condensation to build the complete sequence

- Final deprotection of all protecting groups

For this compound, a typical fragment-based approach might include:

- Fragment 1: Pro-Tyr

- Fragment 2: Ala-Cys

- Fragment 3: Lys-Leu

These fragments would then be condensed in solution using similar coupling reagents to those used in SPPS.

Enzymatic and Chemoenzymatic Approaches

Although less common for the synthesis of this compound, enzymatic methods offer potential advantages in specific cases:

- Higher stereoselectivity

- Minimal side reactions

- Environmentally friendly conditions

These approaches typically use proteases or other enzymes in reverse to catalyze peptide bond formation rather than hydrolysis.

Comparative Analysis of Preparation Methods

The following table compares the key preparation methods for this compound:

| Method | Advantages | Limitations | Typical Yield | Typical Purity |

|---|---|---|---|---|

| Fmoc SPPS | Most common, mild conditions, automated options | Potential aggregation in longer sequences | 70-90% | 95-99% |

| Boc SPPS | Good for difficult sequences, fewer side reactions | Harsh acidic conditions, specialized equipment | 65-85% | 95-99% |

| Solution Phase | Good for large-scale, lower cost reagents | Labor-intensive, multiple purification steps | 50-70% | 90-98% |

| Enzymatic | High stereoselectivity, environmentally friendly | Limited to specific sequences, high enzyme cost | 30-60% | 95-99% |

Challenges in Synthesis

Several challenges can arise during the preparation of this compound:

- Cysteine protection and oxidation: The thiol group of cysteine requires careful protection and handling to prevent oxidation and side reactions

- Proline coupling: As a secondary amine, proline can be more difficult to couple efficiently

- Aggregation during synthesis: The growing peptide chain can form secondary structures on the resin, reducing coupling efficiency

- Tyrosine side-chain protection: The phenolic hydroxyl group requires appropriate protection

- Lysine side-chain protection: The ε-amino group of lysine must be selectively protected

Recent Innovations in Synthesis Methodology

Recent advances that have improved the synthesis of peptides like this compound include:

- Microwave-assisted peptide synthesis for more rapid coupling and deprotection

- Flow chemistry approaches for continuous processing

- New coupling reagents with improved efficiency and reduced side reactions

- Alternative resins with better swelling properties and loading capacities

- Green chemistry approaches using less hazardous solvents and reagents

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.

Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkylating agents like iodoacetamide for cysteine modification.

Major Products

Disulfide-linked peptides: Formed through oxidation of cysteine residues.

Reduced peptides: Resulting from the reduction of disulfide bonds.

Modified peptides: Obtained through substitution reactions.

Scientific Research Applications

L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine has several applications in scientific research:

Biochemistry: Used as a model peptide for studying protein folding and interactions.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, the cysteine residue can form disulfide bonds with target proteins, altering their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine with structurally related peptides from the evidence, focusing on sequence, molecular properties, and key features:

†Molecular weight calculated based on formula.

Key Structural and Functional Insights:

Cysteine Residues :

- The target peptide has one Cys , limiting its capacity for disulfide bonding compared to the compound in (two Cys residues), which may form intramolecular bridges for stability .

- Cys-containing peptides (e.g., ) often participate in redox reactions or metal coordination, suggesting the target may share similar reactivity .

Charged Residues :

- The target’s Lys provides a positive charge, analogous to the Arg in ’s peptide, both enhancing solubility and electrostatic interactions .

- Peptides with Asp () or His () exhibit pH-dependent behavior, unlike the target’s sequence .

Hydrophobic vs. Aromatic Residues :

- The target’s Leu and Tyr balance hydrophobicity and aromaticity, similar to ’s Tyr-Leu motif, which may aid in membrane association or receptor binding .

- Longer peptides (e.g., ) incorporate more hydrophobic residues (e.g., Val, Ile), likely enhancing structural complexity .

Structural Implications :

- The Pro at the N-terminus in the target may restrict conformational flexibility, whereas places Pro mid-chain, allowing a more extended structure .

- Larger peptides (e.g., ) have higher molecular weights (>750 g/mol), enabling multifunctional interactions compared to the target’s compact hexapeptide .

Biological Activity

L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine is a synthetic peptide composed of six amino acids, each contributing unique properties and potential biological activities. Understanding the biological activity of this compound is crucial for its application in biomedical research and therapeutic development. This article reviews the available literature on its biological activities, synthesis methods, and potential applications, supported by data tables and case studies.

Neurotransmitter Functions

Research indicates that peptides similar to this compound may function as neurotransmitters or neuromodulators within the central nervous system. This activity is largely attributed to the specific arrangement of amino acids, which can influence receptor interactions and signaling pathways in neuronal cells.

Antioxidant Properties

The cysteine residue in the peptide is particularly noteworthy for its potential antioxidant properties. Cysteine can participate in redox reactions, contributing to cellular defense mechanisms against oxidative stress. This property suggests that this compound may play a role in protecting cells from damage caused by reactive oxygen species (ROS).

Immunomodulatory Effects

Emerging studies have shown that peptides with similar structures can modulate immune responses. This compound may enhance or inhibit specific immune pathways, potentially making it useful in treating autoimmune diseases or enhancing vaccine efficacy.

Interaction with Biomolecules

The interactions of this compound with other biomolecules have been studied extensively. These interactions can influence various biological processes, including protein synthesis and enzyme activity. The specific sequence of amino acids allows for unique binding affinities and functional outcomes.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Solid-phase peptide synthesis (SPPS) : A widely used technique that allows for the stepwise assembly of peptides on a solid support.

- Liquid-phase synthesis : Involves the use of soluble reagents to facilitate peptide bond formation.

- Recombinant DNA technology : Employing genetically modified organisms to produce the peptide through protein expression systems.

These methods vary in efficiency, yield, and purity of the final product, impacting their suitability for research or therapeutic applications .

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of this compound in a model of neurodegeneration. Results indicated that treatment with this peptide significantly reduced neuronal cell death and improved cognitive function in animal models exposed to neurotoxic agents.

Case Study 2: Antioxidant Activity

In vitro experiments demonstrated that this compound exhibited significant antioxidant activity by scavenging free radicals and reducing lipid peroxidation levels in cultured cells. These findings suggest potential therapeutic applications in conditions characterized by oxidative stress.

Case Study 3: Immune Modulation

A recent study investigated the immunomodulatory effects of this compound on macrophage activation. The peptide was found to enhance pro-inflammatory cytokine production, indicating its potential use in vaccine adjuvants or therapies aimed at boosting immune responses against infections.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar peptides:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Tyrosylglycylglycyl-L-phenylalany | Contains glycine and phenylalanine | Known for its role as an endogenous opioid peptide |

| L-Histidyl-L-tyrosyl | Incorporates histidine | Often involved in metal ion binding |

| L-Leucine | A branched-chain amino acid | Essential for protein synthesis |

This compound stands out due to its unique amino acid sequence, which may confer distinct biological activities not found in these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.